3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of interest due to their unique properties and potential applications. In the first study, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was successfully synthesized. The process involved the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid. This was followed by a reduction step using reductive iron and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of the synthesized diamine monomer in the first paper is characterized by the presence of trif
Scientific Research Applications
Fluorescent pH Probes
Research has explored the use of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone derivatives in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, showing large fluorescent enhancement in acidic solutions. These compounds, with modifications at positions 3, 5, and 8, can be used as fluorescent probes excitable with visible light, with pKa values suitable for various applications (Baruah et al., 2005).
Synthesis and Chemical Reactions
Pimenova et al. (2003) investigated the synthesis and reactions of compounds related to 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone, highlighting the versatility of these compounds in organic synthesis (Pimenova et al., 2003). Additionally, Joshi et al. (2005) demonstrated a practical semisynthesis of natural methoxylated propiophenones, emphasizing the efficiency of using ultrasound and microwave heating in these processes (Joshi et al., 2005).
Optical Properties and Poly(thiophene)s
Li et al. (2002) explored the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s by postfunctionalization, including derivatives of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone. These modifications in poly(thiophene)s have implications for materials science and photophysics (Li et al., 2002).
Electrosynthesis
Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in methoxyphenyl propenoic acids, producing methoxyphenyl propanoic acids. This study highlights the potential of electrosynthesis in the modification and synthesis of compounds related to 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone (Korotaeva et al., 2011).
Future Directions
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWLEZAPDJXOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644253 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898775-34-3 |
Source
|
Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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